molecular formula C4H12N2OS B079740 1-Hydrazino-3-(methylthio)propan-2-ol CAS No. 14359-97-8

1-Hydrazino-3-(methylthio)propan-2-ol

Cat. No.: B079740
CAS No.: 14359-97-8
M. Wt: 136.22 g/mol
InChI Key: UQVUGWOKYIMFCM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Hydrazino-3-(methylthio)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a substrate for hydrazine-related enzymes, facilitating the formation of hydrazone derivatives. These interactions are crucial in the synthesis of complex organic molecules. Additionally, this compound can form covalent bonds with aldehydes and ketones, leading to the formation of stable hydrazones, which are important in biochemical assays and drug development .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modifying the activity of key signaling proteins. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This compound is known to form Schiff bases with carbonyl-containing biomolecules, which can lead to enzyme inhibition or modification of protein function. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and altering transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dose-dependent effects are critical for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by hydrazine-related enzymes, leading to the formation of hydrazone derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites. The interaction of this compound with metabolic enzymes highlights its role in modulating biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound within different cellular compartments is essential for its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. The localization of this compound within subcellular structures is crucial for its role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydrazino-3-(methylthio)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with glycidyl ether. The reaction is typically carried out at elevated temperatures (around 90°C) to ensure complete conversion. The excess hydrazine hydrate is then removed under reduced pressure to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of 1-chloro-3-(methylthio)propan-2-ol or 1-methylthio-2,3-epoxypropane as starting materials. These compounds react with hydrazine under controlled conditions to produce the target compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazino-3-(methylthio)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-amino-5-methylmercapto-methyl-2-oxazolidinone, which is an intermediate in the synthesis of nifuratel, a pharmaceutical compound .

Scientific Research Applications

1-Hydrazino-3-(methylthio)propan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Hydrazino-2-propanol: Similar in structure but lacks the methylthio group, leading to different reactivity and applications.

    3-Mercapto-2-hydroxypropyl hydrazine: Similar but with a mercapto group instead of a methylthio group, affecting its chemical properties and uses.

Uniqueness: 1-Hydrazino-3-(methylthio)propan-2-ol is unique due to the presence of both the hydrazino and methylthio groups, which confer distinct reactivity patterns and make it a valuable intermediate in the synthesis of specific pharmaceuticals and other organic compounds .

Properties

IUPAC Name

1-hydrazinyl-3-methylsulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2OS/c1-8-3-4(7)2-6-5/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUGWOKYIMFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CNN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931960
Record name 1-Hydrazinyl-3-(methylsulfanyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14359-97-8
Record name 1-Hydrazinyl-3-(methylthio)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14359-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydrazino-3-(methylthio)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014359978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydrazinyl-3-(methylsulfanyl)propan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydrazino-3-(methylthio)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical techniques are effective for characterizing and quantifying 1-Hydrazino-3-(methylthio)propan-2-ol during Nifuratel synthesis?

A1: High-performance liquid chromatography (HPLC) has been successfully employed to analyze this compound alongside other intermediates during Nifuratel production []. The research by [] outlines a specific method utilizing an Agilent ZORBAX SB-Phenyl column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of 70 mmol·L-1 disodium monohydrogen phosphate and acetonitrile (97:3). This method demonstrated effective separation of this compound from other components, enabling accurate quantification. The detection wavelength used for this compound was 205 nm.

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